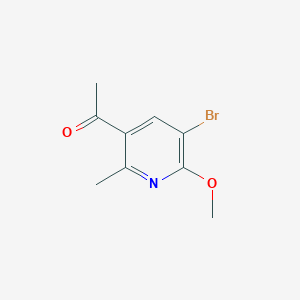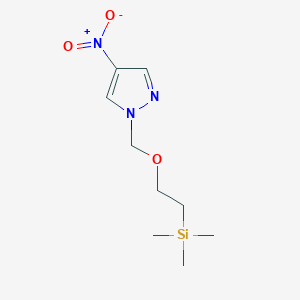
1-(5-Bromo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one
Descripción general
Descripción
1-(5-Bromo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one is a chemical compound with the CAS Number: 1335113-01-3 . It has a molecular weight of 244.09 . The compound is solid in its physical form .
Physical And Chemical Properties Analysis
This compound has a melting point range of 89 - 91 degrees Celsius . It is a solid in its physical form .Aplicaciones Científicas De Investigación
Synthesis and Characterization 1-(5-Bromo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one and its derivatives are often involved in synthesis processes aimed at creating complex molecular structures for various applications. In one study, the compound was synthesized through a reflux process, involving glacial acetic acid and fused ZnCl2. The resulting compounds were characterized using physical and spectral data, underlining the importance of this compound in the synthesis of molecular structures with potential applications in fields such as material science or pharmacology (Sherekar et al., 2021).
Catalysis Compounds related to 1-(5-Bromo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one have been used in catalytic processes. For instance, specific (imino)pyridine ligands, including a derivative with a similar structure, were synthesized and reacted with palladium to form palladium complexes. These complexes showed potential as catalysts, particularly in processes like ethylene dimerization, indicating the role of such compounds in industrial catalysis and synthesis (Nyamato et al., 2015).
Crystallography and Molecular Structure Analysis The compound and its related derivatives are also significant in crystallography and molecular structure analysis. Studies have been conducted to understand the crystallization and molecular structure of compounds closely related to 1-(5-Bromo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one. These studies provide crucial insights into the molecular and crystal structure, helping in the understanding of the material properties and potential applications of these compounds (Percino et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
1-(5-bromo-6-methoxy-2-methylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5-7(6(2)12)4-8(10)9(11-5)13-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOWAXNWRAJQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)C)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601212662 | |
| Record name | Ethanone, 1-(5-bromo-6-methoxy-2-methyl-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601212662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one | |
CAS RN |
1335113-01-3 | |
| Record name | Ethanone, 1-(5-bromo-6-methoxy-2-methyl-3-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1335113-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(5-bromo-6-methoxy-2-methyl-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601212662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![trans-(4-{[(4-Iodophenyl)-methyl-amino]-methyl}-cyclohexyl)-carbamic acid tert-butyl ester](/img/structure/B1396909.png)


![1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1396915.png)






![3-Bromo-5-chlorothieno[2,3-c]pyridine](/img/structure/B1396924.png)
![(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane](/img/structure/B1396928.png)